4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine
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Overview
Description
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles are known for their versatility and have been extensively studied due to their significant biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .
Mechanism of Action
Pyrazoles
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the use of transition-metal catalysts and photoredox reactions . Industrial production methods often employ eco-friendly protocols, such as using resinous, nontoxic, and thermally stable catalysts like Amberlyst-70 .
Chemical Reactions Analysis
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by iodine molecules, leading to the formation of electrophilic particles.
Reduction: The compound can be reduced using common reducing agents under mild conditions.
Substitution: Nucleophilic and electrophilic substitutions are common, with reactions occurring at different positions on the pyrazole ring.
Common reagents used in these reactions include phenylhydrazine, 1,3-dicarbonyl compounds, and various transition-metal catalysts . Major products formed from these reactions include substituted pyrazoles and pyrazolines .
Scientific Research Applications
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine has a wide range of scientific research applications:
Comparison with Similar Compounds
4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)morpholine can be compared with other pyrazole derivatives, such as:
What sets this compound apart is its unique combination of an ethoxy group and a morpholine ring, which enhances its biological activity and stability .
Properties
IUPAC Name |
(3-ethoxy-1-ethylpyrazol-4-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-3-15-9-10(11(13-15)18-4-2)12(16)14-5-7-17-8-6-14/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOPFXMBSRJMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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